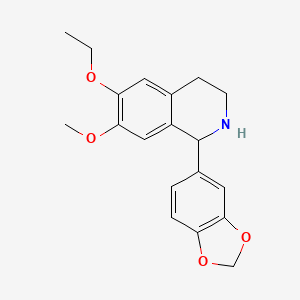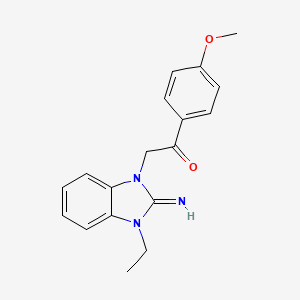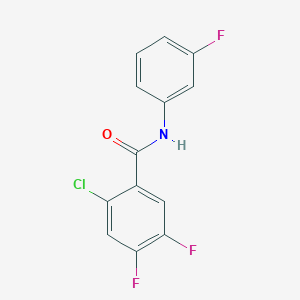![molecular formula C18H21NO4S B11507129 3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B11507129.png)
3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the core phenylpropanoic acid structure, followed by the introduction of the propan-2-yloxy and thiophen-2-ylacetamido groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID: Lacks the thiophen-2-ylacetamido group, making it less versatile in certain applications.
3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID: Does not have the propan-2-yloxyphenyl group, which may limit its reactivity and binding capabilities.
Uniqueness
The presence of both the propan-2-yloxyphenyl and thiophen-2-ylacetamido groups in 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[2-(THIOPHEN-2-YL)ACETAMIDO]PROPANOIC ACID provides a unique combination of properties. This dual functionality allows for a broader range of chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-12(2)23-14-7-5-13(6-8-14)16(11-18(21)22)19-17(20)10-15-4-3-9-24-15/h3-9,12,16H,10-11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
BWJWWHYPCMZQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione](/img/structure/B11507052.png)
![Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]amino}-2-(3-fluorophenyl)-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B11507058.png)
![3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-2-[(Z)-phenylimino]-[1,3]thiazinane-6-carboxylic acid amide](/img/structure/B11507061.png)
![6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11507063.png)

![Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11507076.png)

![4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B11507088.png)


![N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide](/img/structure/B11507117.png)
![4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol](/img/structure/B11507118.png)
![ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate](/img/structure/B11507121.png)

